![molecular formula C13H15ClF3NO2 B1387985 (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217652-16-8](/img/structure/B1387985.png)
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (TFMBPCA-HCl) is an organic compound belonging to the class of pyrrolidine carboxylic acids. It is a white crystalline solid with a molecular weight of 519.52 g/mol and a melting point of 115-117°C. TFMBPCA-HCl has been used for a variety of scientific research applications, including biochemical and physiological studies. It has also been used as a reagent in organic synthesis.
Scientific Research Applications
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used for a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds. It has also been used as an inhibitor of proteolytic enzymes and as a substrate for the synthesis of peptides. Additionally, (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used in biochemical and physiological studies to investigate the effects of various compounds on the body.
Mechanism Of Action
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to act as an inhibitor of proteolytic enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This prevents the breakdown of proteins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of proteolytic enzymes by (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride can lead to a variety of biochemical and physiological effects. It has been shown to inhibit the breakdown of proteins, which can lead to an increase in the levels of circulating proteins. This can have beneficial effects on the body, such as improved muscle growth and tissue repair. Additionally, (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to inhibit the formation of atherosclerotic plaques, which can reduce the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is a stable compound with a high melting point, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to the use of (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride in laboratory experiments. It is not soluble in water, so it must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, it is not very soluble in organic solvents, so it may require the use of higher concentrations or longer reaction times to achieve desired yields.
Future Directions
There are several potential future directions for the use of (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride. It could be used in further research to investigate the effects of proteolytic enzyme inhibition on various physiological processes. Additionally, it could be used to develop new compounds for use in organic synthesis. Finally, it could be used as an inhibitor of proteolytic enzymes in pharmaceutical applications, such as the development of drugs for the treatment of cardiovascular disease.
properties
IUPAC Name |
(2S)-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(18)19)5-2-6-17-12;/h1,3-4,7,17H,2,5-6,8H2,(H,18,19);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRISWLRIUGLGO-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661602 | |
Record name | 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1217652-16-8 | |
Record name | 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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